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Introduction
N-Boc-(R)-1-amino-2-propanol, a chiral amino alcohol, is a critical building block in the

synthesis of pharmaceuticals and other fine chemicals.[1] Its tert-butoxycarbonyl (Boc)

protecting group allows for selective chemical transformations, making it an invaluable

intermediate in complex multi-step syntheses.[2][3] Accurate and thorough characterization of

this compound is paramount to ensure purity, confirm structural integrity, and guarantee

reproducible outcomes in subsequent reactions. This guide provides a detailed analysis of the

spectroscopic data for N-Boc-(R)-1-amino-2-propanol, covering Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic
Features
The structure of N-Boc-(R)-1-amino-2-propanol, with the IUPAC name tert-butyl N-[(2R)-2-

hydroxypropyl]carbamate, contains several key functional groups that give rise to characteristic

spectroscopic signals.[4] These include the Boc protecting group with its nine equivalent methyl

protons, the chiral center at the second carbon, a primary amine shielded as a carbamate, and

a secondary alcohol.
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Caption: Molecular structure of N-Boc-(R)-1-amino-2-propanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

[5] For N-Boc-(R)-1-amino-2-propanol, both ¹H and ¹³C NMR provide unambiguous evidence

of its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Boc-(R)-1-amino-2-propanol exhibits distinct signals

corresponding to each unique proton environment in the molecule.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-(R)-1-amino-2-propanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.15 Doublet 3H -CH₃

~1.45 Singlet 9H -C(CH₃)₃ (Boc)

~2.9-3.2 Multiplet 2H -CH₂-NH-

~3.8-3.9 Multiplet 1H -CH(OH)-

~4.8-5.2 Broad Singlet 1H -NH-

Variable Broad Singlet 1H -OH

Data is compiled from typical values and may vary slightly based on solvent and concentration.

Interpretation and Causality:

The prominent singlet at approximately 1.45 ppm is the hallmark of the Boc protecting group,

arising from the nine chemically equivalent protons of the tert-butyl group.[5]

The doublet at around 1.15 ppm corresponds to the methyl group adjacent to the chiral

center, split by the single proton on that carbon.

The multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propanol

backbone appear in the 2.9-3.9 ppm range. Their complexity arises from splitting by each
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other and the neighboring NH proton.

The carbamate proton (-NH-) typically appears as a broad singlet, with its chemical shift

being concentration-dependent.

The hydroxyl proton (-OH) signal is also a broad singlet and its position is highly variable,

depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the

molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-(R)-1-amino-2-propanol

Chemical Shift (δ) ppm Assignment

~21.0 -CH₃

~28.5 -C(CH₃)₃ (Boc)

~48.0 -CH₂-NH-

~67.0 -CH(OH)-

~79.0 -C(CH₃)₃ (Boc)

~156.0 -C=O (Carbamate)

Data is compiled from typical values and may vary slightly based on solvent and concentration.

Interpretation and Causality:

The signals for the methyl carbons of the propanol and the Boc group appear in the upfield

region, as expected for sp³ hybridized carbons.

The carbons directly attached to the electronegative oxygen and nitrogen atoms (-CH(OH)-

and -CH₂-NH-) are deshielded and appear further downfield.

The quaternary carbon of the Boc group is observed around 79.0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b040491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The carbonyl carbon of the carbamate functional group is significantly deshielded due to the

double bond and the electronegativity of the two adjacent oxygen atoms, resulting in a signal

in the far downfield region (~156.0 ppm).[6]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of N-Boc-(R)-1-amino-2-propanol shows characteristic absorption

bands for the O-H, N-H, C-H, and C=O functional groups.

Table 3: Key IR Absorption Bands for N-Boc-(R)-1-amino-2-propanol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3350 Medium, Sharp N-H stretch (carbamate)

~2970-2850 Strong C-H stretch (aliphatic)

~1690 Strong, Sharp C=O stretch (carbamate)

~1520 Medium N-H bend

~1170 Strong
C-O stretch (carbamate and

alcohol)

Data is compiled from typical values.

Interpretation and Causality:

The broad, strong absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibration

of the alcohol, broadened by hydrogen bonding.

The N-H stretching vibration of the carbamate appears as a sharper peak around 3350 cm⁻¹.

The strong absorptions in the 2850-2970 cm⁻¹ region are due to the stretching vibrations of

the various C-H bonds in the molecule.
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A very strong and sharp peak at approximately 1690 cm⁻¹ is the characteristic carbonyl

stretch of the carbamate group. Its position is influenced by the electron-donating nitrogen

atom.

The N-H bending vibration gives rise to a medium intensity band around 1520 cm⁻¹.

The strong absorption around 1170 cm⁻¹ is attributed to the C-O stretching vibrations of both

the alcohol and the carbamate ester linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for N-Boc-(R)-1-amino-2-propanol

m/z Interpretation

176 [M+H]⁺ (protonated molecule)

175 M⁺ (molecular ion)

120 [M - C₄H₇O]⁺ or [M - 55]⁺

102 [M - C₄H₉O₂]⁺ or [M - 73]⁺

74 [C₃H₈NO]⁺

57 [C₄H₉]⁺ (tert-butyl cation)

Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Interpretation and Causality:

The molecular ion peak (M⁺) is expected at m/z 175, corresponding to the molecular weight

of the compound (C₈H₁₇NO₃).[4] In electrospray ionization (ESI), the protonated molecule

[M+H]⁺ at m/z 176 is often observed.

A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group as

isobutylene and CO₂, or the formation of a stable tert-butyl cation at m/z 57.
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Other significant fragments arise from the cleavage of the propanol backbone.

[M]⁺˙
m/z 175

[M - C₄H₈]⁺˙
m/z 119

- C₄H₈

[C₄H₉]⁺
m/z 57α-cleavage

[M - OC(CH₃)₃]⁺
m/z 102

- •OC(CH₃)₃

[CH₂NHBoc]⁺
m/z 130

cleavage

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols
NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of N-Boc-(R)-1-amino-2-propanol and

dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Tune and shim the instrument to optimize the

magnetic field homogeneity.

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz,

16 scans, 1-second relaxation delay).

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024

scans, 2-second relaxation delay).
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Data Processing: Process both spectra using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.

Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for

¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in

both spectra to the corresponding atoms in the structure.

IR Spectroscopy Sample Preparation and Acquisition
Sample Preparation (Neat Liquid): Place a drop of N-Boc-(R)-1-amino-2-propanol between

two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.

Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the

sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry Sample Preparation and Acquisition
Sample Preparation: Prepare a dilute solution of N-Boc-(R)-1-amino-2-propanol (e.g., 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI)

for polar molecules.

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed

fragmentation pattern with the expected fragmentation of the known structure.
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Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

system for the characterization of N-Boc-(R)-1-amino-2-propanol. By understanding the

causal relationships between the molecular structure and the resulting spectroscopic signals,

researchers can confidently verify the identity and purity of this important chiral building block,

ensuring the success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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